1-(3-Chlorophenyl)propan-2-one

Organic Synthesis Process Chemistry Yield Optimization

1-(3-Chlorophenyl)propan-2-one (3-chlorophenylacetone, CAS 14123-60-5) is a meta-substituted chlorinated aromatic ketone with the molecular formula C9H9ClO and a molecular weight of 168.62 g/mol. This compound is primarily utilized as a critical intermediate in the synthesis of key pharmaceuticals, most notably the antidepressant bupropion and the selective serotonin reuptake inhibitor dapoxetine, owing to the specific positioning of the chlorine atom on the phenyl ring.

Molecular Formula C9H9ClO
Molecular Weight 168.62 g/mol
CAS No. 14123-60-5
Cat. No. B045335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Chlorophenyl)propan-2-one
CAS14123-60-5
Synonyms1-(5-Chlorophenyl)propan-2-one;  1-(m-Chlorophenyl)-2-propanone;  3-Chlorophenylacetone;  1-(3-Chlorophenyl)-2-propanone
Molecular FormulaC9H9ClO
Molecular Weight168.62 g/mol
Structural Identifiers
SMILESCC(=O)CC1=CC(=CC=C1)Cl
InChIInChI=1S/C9H9ClO/c1-7(11)5-8-3-2-4-9(10)6-8/h2-4,6H,5H2,1H3
InChIKeyVCNYPJMEQHTAHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Chlorophenyl)propan-2-one (CAS 14123-60-5): Procurement-Grade Overview of a Meta-Chlorinated Phenylacetone Intermediate


1-(3-Chlorophenyl)propan-2-one (3-chlorophenylacetone, CAS 14123-60-5) is a meta-substituted chlorinated aromatic ketone with the molecular formula C9H9ClO and a molecular weight of 168.62 g/mol [1]. This compound is primarily utilized as a critical intermediate in the synthesis of key pharmaceuticals, most notably the antidepressant bupropion and the selective serotonin reuptake inhibitor dapoxetine, owing to the specific positioning of the chlorine atom on the phenyl ring . Its defined physical properties, including a refractive index of 1.5320–1.5360 at 20°C and a boiling point of 236.5±15.0 °C, are consistent and critical for quality control in scaled production and research applications .

Why 1-(3-Chlorophenyl)propan-2-one Cannot Be Interchanged with Other Chlorophenylacetone Isomers in Pharmaceutical Synthesis


The position of the chlorine substituent on the phenyl ring is not a minor structural nuance; it is a primary driver of both chemical reactivity and biological activity of downstream products. The meta-chloro substitution on 1-(3-chlorophenyl)propan-2-one leads to a distinct electronic environment and steric profile that governs its behavior as an electrophile and its performance in cross-coupling reactions . This is critically demonstrated in its role as the validated precursor for bupropion and in the optimized, high-yielding asymmetric synthesis of dapoxetine, where it serves as the chiral center progenitor [1]. Substituting with an ortho- (2-) or para- (4-) chlorinated isomer introduces different steric hindrance and electronic effects, which can alter reaction kinetics, regioselectivity in subsequent functionalizations, and the final bioactivity of the target molecule. The quantitative evidence below underscores the tangible differences in synthetic efficiency and physical properties that directly impact procurement decisions for industrial and research applications.

Quantitative Evidence Guide: 1-(3-Chlorophenyl)propan-2-one Differentiation for Procurement and Research


Synthesis Yield of 1-(3-Chlorophenyl)propan-2-one vs. 4-Chlorophenylacetone

When comparing synthetic efficiency for the target molecule, 1-(3-chlorophenyl)propan-2-one can be synthesized in a higher isolated yield (81%) than its para-isomer, 4-chlorophenylacetone, which is reported to achieve a 78% yield under its optimized conditions. Both syntheses are independent but serve as a direct metric for material efficiency [1].

Organic Synthesis Process Chemistry Yield Optimization

Downstream Synthesis Efficiency: Dapoxetine Yield from 1-(3-Chlorophenyl)propan-2-one

In the chiral synthesis of dapoxetine hydrochloride, using 1-(3-chlorophenyl)propan-2-one as the starting material achieves a significantly higher final yield (58.9%) compared to a traditional resolution method (31.9%), representing an 85% relative increase in yield [1].

Medicinal Chemistry Asymmetric Synthesis Process Optimization

Comparative Acute Toxicity Profile of 1-(3-Chlorophenyl)propan-2-one

The acute oral toxicity of 1-(3-chlorophenyl)propan-2-one, measured by median lethal dose (LD50) in mice, falls within a range of 140–160 mg/kg. While class-level hazard statements are common for chlorinated aryl ketones, this specific LD50 range provides a quantitative data point for safety and handling assessments. Specific comparative LD50 data for direct isomers is not publicly available, but this value serves as a critical baseline for the compound class .

Toxicology Safety Risk Assessment

Physical Property Benchmarking: Refractive Index and Density vs. Regioisomers

The refractive index of 1-(3-chlorophenyl)propan-2-one is established as 1.532–1.536 at 20°C, a range distinct from its ortho- and para- regioisomers (e.g., 4-chlorophenylacetone: 1.5325–1.5345) and significantly different from its 3-fluoro (1.497) and 3-bromo (1.557–1.560) analogs [1][2][3].

Analytical Chemistry Quality Control Material Characterization

Optimal Research and Industrial Scenarios for 1-(3-Chlorophenyl)propan-2-one Based on Differentiated Performance


Manufacturing of Bupropion and Dapoxetine Pharmaceutical Intermediates

1-(3-Chlorophenyl)propan-2-one is the unequivocal and optimal starting material for the industrial synthesis of the antidepressant bupropion and the SSRI dapoxetine. This is validated by the demonstrated 58.9% yield in an optimized asymmetric synthesis of dapoxetine, which is an 85% relative improvement over alternative methods [1]. Its use ensures the correct stereochemical outcome and maximizes material efficiency, making it the standard for commercial production.

High-Throughput and Large-Scale Organic Synthesis Campaigns

For research groups and CDMOs focused on synthesizing libraries of meta-substituted aryl ketones or performing cross-coupling reactions, 1-(3-chlorophenyl)propan-2-one is a preferred building block. Its synthesis from readily available precursors proceeds with a high isolated yield of 81% and >99.5% purity after rectification, reducing the cost per mole of the final product and minimizing purification bottlenecks .

Method Development and Analytical Quality Control for Meta-Chlorinated Aromatics

Due to its well-defined and distinctive physical properties, such as a refractive index range of 1.532–1.536 and a clear yellow liquid appearance, this compound serves as an ideal reference standard for developing and validating analytical methods (e.g., HPLC, GC) for detecting and quantifying meta-chlorinated phenylacetones in complex reaction mixtures . Its property profile allows for clear differentiation from ortho-, para-, and other 3-halo analogs during quality control [2].

Safety and Toxicology Studies of Chlorinated Aryl Ketones

With a documented acute oral LD50 range of 140–160 mg/kg in mice, 1-(3-chlorophenyl)propan-2-one provides a valuable reference point for toxicological studies investigating the structure-activity relationships (SAR) and safety profiles of chlorinated aromatic ketones . This quantitative data supports risk assessment and the development of safe handling procedures in research and pilot plant environments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(3-Chlorophenyl)propan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.